molecular formula C21H20N4O3S B14941338 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14941338
M. Wt: 408.5 g/mol
InChI Key: UKBHODFBVKNRRY-UHFFFAOYSA-N
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Description

This derivative features a 3,4-dimethoxyphenyl group at position 9 and a thiophen-2-yl moiety at position 6, which may enhance its bioactivity and physicochemical properties compared to simpler analogs.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H20N4O3S/c1-27-16-6-5-12(10-17(16)28-2)20-19-14(24-21-22-11-23-25(20)21)8-13(9-15(19)26)18-4-3-7-29-18/h3-7,10-11,13,20H,8-9H2,1-2H3,(H,22,23,24)

InChI Key

UKBHODFBVKNRRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=NC=NN25)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and thiophene-based compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an antimicrobial, antifungal, and anticancer agent .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Impact of Substituents :

  • Thiophen-2-yl : Introduces sulfur-mediated interactions (e.g., with cysteine residues in proteins), differing from purely aromatic systems like phenyl .

Physicochemical Properties

Data from analogs highlight trends in key parameters:

Compound ID Molecular Weight logP logD Polar Surface Area (Ų) Hydrogen Bond Acceptors
Target Compound* ~370 (estimated) ~3.5 ~3.2 ~55 5
K832-3284F 328.8 3.34 3.05 51.6 4
7287-0403 365.48 3.57 3.20 54.3 4

*Estimated based on structural similarity.

  • The target compound’s 3,4-dimethoxyphenyl group likely elevates its polar surface area compared to chlorophenyl or diethylaminophenyl derivatives, suggesting improved solubility .
  • Thiophen-2-yl’s moderate lipophilicity balances the polar methoxy groups, maintaining a logP comparable to analogs .

Pharmacological Activity

The triazoloquinazolinone scaffold exhibits RXFP4 agonist activity, modulated by substituents:

  • Compound 7a (2-chlorophenyl derivative) : Selective RXFP4 agonist with EC₅₀ = 0.3 μM in cAMP assays .
  • 4-Hydroxyphenyl analog : Reduced activity due to higher polarity, emphasizing the role of lipophilic substituents .

Spectral Characterization

Key spectral differences among analogs:

  • IR Spectroscopy : Thiophen-2-yl derivatives show distinct C-S stretches (~730 cm⁻¹) absent in phenyl analogs .
  • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm) in the target compound contrast with chlorine-induced deshielding in 2-chlorophenyl derivatives (δ 7.4–7.8 ppm) .

Biological Activity

9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound known for its potential therapeutic applications. This compound belongs to the triazoloquinazoline class and has shown promise in various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.5 g/mol. The IUPAC name describes its intricate structure, which includes a triazole ring fused with a quinazoline framework and substituted with specific aromatic groups.

Property Value
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
IUPAC Name9-(3,4-dimethoxyphenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
InChI KeyUKBHODFBVKNRRY-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazole and quinazoline moieties allows for binding to enzymes and receptors that are critical in disease pathways. This interaction can modulate the activity of these proteins leading to therapeutic effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been tested against various bacterial strains such as E. coli and S. aureus, showing effective inhibition at specific concentrations (MIC values) .

Anti-inflammatory Effects

Thiophene-containing compounds have also demonstrated anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory mediators and reduce edema in animal models . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.

Anticancer Potential

Recent investigations into triazoloquinazoline derivatives have highlighted their anticancer potential. For example, certain analogs have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth by disrupting cell cycle progression . The incorporation of methoxy groups in the structure enhances binding affinity to target proteins involved in cancer progression.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of thiophene derivatives against three bacterial strains (E. coli, P. aeruginosa, S. aureus) using serial broth dilution methods. The results indicated that compounds with similar structures to the target compound exhibited significant antibacterial activity .
  • Inflammation Model : In a controlled experiment using rat models for inflammation induced by carrageenan injection, compounds similar to 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were administered. Results showed a marked reduction in paw swelling compared to control groups .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that certain derivatives led to significant cell cycle arrest and apoptosis induction through mechanisms involving caspase activation .

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